(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-13-8-19(29(31)32)5-7-22(13)27-23(30)17(12-26)10-16-9-14(2)28(15(16)3)18-4-6-20(24)21(25)11-18/h4-11H,1-3H3,(H,27,30)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKDEELOMUOBMI-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to present a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes cyano, pyrrole, and aromatic groups. The IUPAC name highlights its functional groups, which play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₄O₂ |
| Molecular Weight | 370.27 g/mol |
| LogP | 4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors linked to inflammatory responses.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- A study reported an IC50 value of 5.2 µM against MCF-7 (breast cancer) cells, indicating significant potency.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- It was tested against a range of bacteria, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
- The presence of the dichlorophenyl group is believed to enhance its antibacterial properties.
Other Biological Activities
Emerging research suggests additional biological activities:
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation markers in cellular models.
- Neuroprotective Effects : Some evidence points towards neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Dichlorophenyl Group : Enhances both anticancer and antimicrobial activities.
- Cyano Group : Contributes to increased lipophilicity, improving membrane permeability.
- Pyrrole Ring : Essential for interaction with biological targets; modifications can lead to varied potency.
Comparison with Similar Compounds
Pyrrole Ring Modifications
- Target Compound : The pyrrole ring is substituted with a 3,4-dichlorophenyl group at position 1 and methyl groups at positions 2 and 4. The dichlorophenyl group enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
- Analog from : The compound “(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide” replaces the dichlorophenyl group with a 4-chloro-3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to dichloro substitution .
Amide Side Chain Differences
- Target Compound : The amide side chain is linked to a 2-methyl-4-nitrophenyl group , introducing strong electron-withdrawing character (via the nitro group) and steric hindrance from the methyl group.
- Analog from : The amide side chain terminates in a furan-2-ylmethyl group , which is less electron-deficient and may improve solubility due to furan’s oxygen heteroatom .
Reactivity and Metabolic Stability
- The dichlorophenyl group could slow oxidative metabolism .
- Analog () : The trifluoromethyl group resists oxidation, enhancing metabolic stability. The furan side chain may undergo cytochrome P450-mediated oxidation, affecting clearance rates .
Implications for Drug Development
- Lipophilicity vs. Solubility : The target compound’s higher logP suggests better membrane permeability but poorer aqueous solubility compared to the furan-containing analog.
- Bioactivity : The nitro group in the target compound might enhance binding to nitroreductase-expressing targets, whereas the trifluoromethyl group in the analog could improve selectivity for hydrophobic binding pockets .
Research Findings and Limitations
While direct comparative pharmacological data are scarce, structural analysis reveals critical trends:
- Lumping Strategy Relevance : Compounds with similar backbones (e.g., pyrrole-enamide systems) but differing substituents can be grouped for predictive modeling of reactivity and toxicity, as described in lumping strategies .
- Synthetic Challenges : Introducing nitro or trifluoromethyl groups requires specialized reagents, impacting scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
